N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine
Overview
Description
N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine is a useful research compound. Its molecular formula is C24H17NS and its molecular weight is 351.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
DNA-PK/PI3-K Inhibitory Activity
N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine analogues have been studied for their inhibitory activity against DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI-3K). These compounds, including (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones, show potential in potentiating the cytotoxicity of ionizing radiation and DNA-damaging anticancer agents, both in vitro and in vivo (Cano et al., 2013); (Cano et al., 2010).
Optoelectronic Devices Synthesis
N,N-Bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine, a derivative of N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine, is of great interest in the synthesis of optoelectronic devices. Its synthesis involves Buchwald–Hartwig cross-coupling reactions, indicating its potential in the development of advanced materials for optoelectronics (Chmovzh & Rakitin, 2021).
Electron-Blocking Materials in OLEDs
Derivatives of N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine, such as N-([1,1′-biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl) spiro[dibenzo[a,d] [7]annulene-5,9′-fluoren]-2′-amine, have been introduced as electron-blocking materials in organic light-emitting diodes (OLEDs). These materials demonstrate suitable optical properties, electrochemical and thermal stability, and contribute to improved charge balance and device lifetime in OLEDs (Hu et al., 2020).
Antimicrobial Activities
Compounds such as 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol, synthesized from derivatives of N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine, have been screened for antimicrobial activity. This research indicates potential applications in the development of new antimicrobial agents (Kaneria et al., 2016).
properties
IUPAC Name |
N-(4-phenylphenyl)dibenzothiophen-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NS/c1-2-6-17(7-3-1)18-10-12-19(13-11-18)25-20-14-15-24-22(16-20)21-8-4-5-9-23(21)26-24/h1-16,25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVQCMMXIZJNQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)SC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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